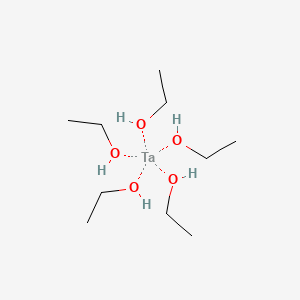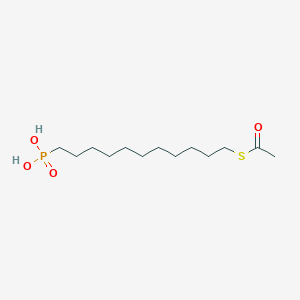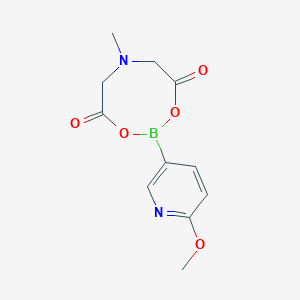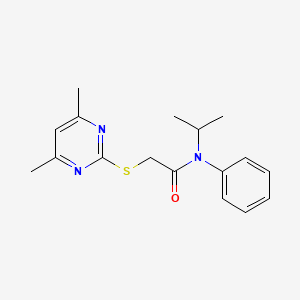
dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as hydrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate typically involves the use of deuterated reagents and solvents. One common method is the reductive deuteration of nitriles using sodium-mediated electron transfer reactions. This process involves the use of sodium dispersions and deuterated ethanol (EtOD-d1) to achieve high yields of the desired deuterated amines .
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale deuteration processes. These processes can include the direct high-temperature deuteration of metals with deuterium gas or the catalytic deuteration of organic compounds. The choice of method depends on the specific compound and desired level of deuterium incorporation .
化学反応の分析
Types of Reactions
Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated carboxylic acids or other oxidized products.
Reduction: Reductive deuteration can be used to introduce deuterium atoms into the compound.
Substitution: Deuterium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dispersions, deuterated solvents (such as deuterated ethanol), and various catalysts. Reaction conditions can vary, but they often involve elevated temperatures and pressures to facilitate the incorporation of deuterium .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reductive deuteration of nitriles can yield α,α-dideuterio amines, while oxidation reactions can produce deuterated carboxylic acids .
科学的研究の応用
Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate has several scientific research applications, including:
Chemistry: Used as a deuterated internal standard in mass spectrometry for the quantitative analysis of complex mixtures.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in deuterated drugs, which can have improved pharmacokinetic profiles and reduced toxicity compared to their non-deuterated counterparts.
Industry: Utilized in the synthesis of deuterated agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate involves the incorporation of deuterium atoms into various molecular targets. Deuterium atoms can alter the chemical and physical properties of the compound, leading to changes in its reactivity, stability, and interactions with other molecules. These changes can affect the compound’s behavior in biological systems and its efficacy as a drug or chemical reagent .
類似化合物との比較
Similar Compounds
Similar compounds to dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate include other deuterated amino acids and their derivatives. Examples include:
- Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)propanoate
- Dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)pentanoate
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the precise incorporation of deuterium atoms. This unique isotopic labeling can provide valuable insights into reaction mechanisms, metabolic pathways, and the behavior of deuterated drugs in biological systems .
特性
分子式 |
C4H7NO4 |
|---|---|
分子量 |
140.15 g/mol |
IUPAC名 |
dideuterio (3S)-2,2,3-trideuterio-3-(dideuterioamino)butanedioate |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D/hD4 |
InChIキー |
CKLJMWTZIZZHCS-IAAZBAKNSA-N |
異性体SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)O[2H])N([2H])[2H] |
正規SMILES |
C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)


![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)


